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molecular formula C11H10O4 B8757290 Ethyl 4-hydroxybenzofuran-6-carboxylate

Ethyl 4-hydroxybenzofuran-6-carboxylate

Cat. No. B8757290
M. Wt: 206.19 g/mol
InChI Key: XKUVIEFJHIXZRX-UHFFFAOYSA-N
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Patent
US08119624B2

Procedure details

t-Butoxide (1.7 g, 15 mmol) was added to a solution of 2-furaldehyde (2.5 mL, 30.2 mmol) and diethyl succinate (3.2 mL, 19 mmol) in t-butanol (20 mL). The mixture was refluxed for 2 hr, cooled to room temperature and acidified with aqueous HCl (20% v/v) to Ph ˜2. The mixture was diluted with 5% HCl (100 mL) and extracted with EtOAc (2×100 mL). The organic layers were then extracted with 10% aqueous solution of Na2CO3 (2×100 mL). The aqueous solution was washed with EtOAc and then acidified with 20% HCl to Ph ˜2. The aqueous layer was finally extracted with EtOAc (3×100 mL), dried over MgSO4 and concentrated to give a brown oil. The crude product was dissolved in Ac2O (10 mL) and added NaOAc (1.6 g, 19 mmol). The mixture was heated to reflux for 5 hr, cooled to room temperature and concentrated. The residue was taken into ½ saturated Na2CO3, extracted with EtOAc (2×150 mL), dried over MgSO4 and concentrated to give a brown color solid. The solid was then dissolved in EtOH (10 mL). To the solution was added K2CO3 (2.5 g, 18 mmol). The resulting reaction mixture was heated to reflux overnight and the solvent was removed in vacuo. The brown residue was then treated with H2O (50 mL) and acidified with 6N HCl to pH 6. The solution was then extracted with EtOAc (2×50 mL), and combined organic layers were dried over MgSO4 and concentrated. The crude material was purified by flash column chromatography to give a yellow color solid (532 mg, 9% yield). 1H NMR (400 MHz, CDCl3) δ 7.83 (s, 1 H) 7.68 (d, J=2.02 Hz, 1 H) 7.51 (s, 1 H) 6.92-7.00 (m, 1 H) 4.42 (q, J=7.24 Hz, 2 H) 1.42 (t, J=7.20 Hz, 3 H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Ph
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.6 g
Type
reactant
Reaction Step Six
Name
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Yield
9%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]=O.[C:13](OCC)(=[O:21])[CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].CC([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>C(O)(C)(C)C.Cl.CC(OC(C)=O)=O.CCO>[CH2:19]([O:18][C:16]([C:15]1[CH:14]=[C:13]([OH:21])[C:8]2[CH:9]=[CH:10][O:6][C:7]=2[CH:11]=1)=[O:17])[CH3:20] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
CC(C)([O-])C
Name
Quantity
2.5 mL
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Four
Name
Ph
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Six
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Seven
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layers were then extracted with 10% aqueous solution of Na2CO3 (2×100 mL)
WASH
Type
WASH
Details
The aqueous solution was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was finally extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown color solid
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The brown residue was then treated with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(C=CO2)C(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 532 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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